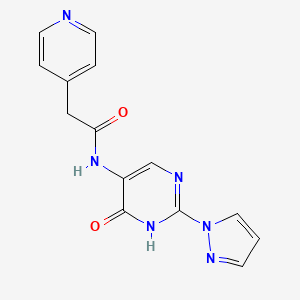

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide

Description

Properties

Molecular Formula |

C14H12N6O2 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide |

InChI |

InChI=1S/C14H12N6O2/c21-12(8-10-2-5-15-6-3-10)18-11-9-16-14(19-13(11)22)20-7-1-4-17-20/h1-7,9H,8H2,(H,18,21)(H,16,19,22) |

InChI Key |

XNFXGTACLNNMFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C(=O)N2)NC(=O)CC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide generally follows a multi-step process involving:

- Construction of the pyrimidinone core via cyclization reactions.

- Introduction of the pyrazole substituent through nucleophilic substitution or amination.

- Coupling of the pyrimidinone-pyrazole intermediate with a pyridinylacetamide moiety via amide bond formation.

This approach allows modular variation on the pyrazole and pyrimidinone rings for structure-activity relationship (SAR) studies.

Synthesis of Pyrimidinone Core

The pyrimidinone ring is commonly synthesized by cyclocondensation of β-ketoesters with thiourea or urea derivatives. For example, ethyl benzoylacetate reacts with urea to form uracil derivatives, which can be chlorinated using phosphorus oxychloride to yield 2,4-dichloropyrimidine intermediates. These activated intermediates facilitate subsequent nucleophilic substitution reactions.

Coupling with Pyridinylacetamide Moiety

The final step involves coupling the pyrazolopyrimidinone intermediate with 2-(pyridin-4-yl)acetamide or its activated derivatives (e.g., acyl chlorides or acyl fluorides). Amide bond formation is typically achieved using coupling agents such as HATU or via acyl fluoride amide coupling protocols.

Detailed Synthetic Route Example

A representative synthesis based on the literature is summarized below:

Cyclization to Pyrimidinone Core

Ethyl benzoylacetate is cyclized with urea under reflux to form uracil derivatives. Subsequent chlorination with phosphorus oxychloride in the presence of catalytic DMF yields 2,4-dichloropyrimidine.Pyrazole Introduction

The 2,4-dichloropyrimidine undergoes nucleophilic substitution with pyrazole or hydrazine hydrate to give 2-hydrazinylpyrimidinone intermediates. These intermediates are then condensed with appropriate 1,3-dicarbonyl compounds to form pyrazolopyrimidinone structures.Amide Coupling

The pyrazolopyrimidinone intermediate is coupled with 2-(pyridin-4-yl)acetamide using HATU or acyl fluoride coupling methods to afford the final compound.

Research Findings and Data Tables

Summary of Key Intermediates and Yields

Spectroscopic Characterization Data (Representative)

Comparative Notes on Preparation Methods

- The use of hydrazine hydrate is critical for introducing the pyrazole moiety via hydrazinyl intermediates.

- Phosphorus oxychloride chlorination is a reliable method to activate the pyrimidinone core for substitution.

- Amide bond formation benefits from modern coupling agents like HATU or acyl fluorides for higher yields and cleaner reactions.

- Microwave-assisted heating has been reported to accelerate some steps, such as coupling reactions, improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics, which suggest potential biological activity.

Antitumor Activity:

Research indicates that derivatives of dihydropyrimidines, including those similar to N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide, exhibit significant antitumor properties. These compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties:

Studies have demonstrated that compounds with similar structures possess antimicrobial activities against various pathogens. The presence of the pyrazole and pyridine moieties enhances their interaction with microbial enzymes, leading to effective inhibition .

Neuropharmacology

The compound’s potential neuroprotective effects are noteworthy. It may modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in neurodegenerative diseases.

Neuroprotective Effects:

Research has highlighted that compounds with dihydropyrimidine structures can protect neurons from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in disease progression .

Cognitive Enhancement:

There is emerging evidence suggesting that similar compounds may enhance cognitive functions by modulating cholinergic pathways. This could lead to potential therapeutic applications in treating cognitive impairments associated with aging and neurodegenerative diseases .

Synthetic Applications

This compound can serve as a versatile intermediate in organic synthesis.

Building Block for Drug Development:

The unique structure of this compound allows it to act as a building block for synthesizing more complex molecules with enhanced biological activity. Its ability to undergo various chemical transformations makes it valuable in drug discovery programs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-2-pyridin-4-ylacetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues from Indolinone-Based Acetamides ()

Three indolinone-derived acetamides from Jurnal Kimia Sains dan Aplikasi (2020) share the acetamide motif but differ in core structure and substituents:

| Compound Name (Simplified) | Core Structure | Substituents (R1, R2) | Activity Value | Reference ID |

|---|---|---|---|---|

| (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide | Indolinone | R1 = F, R2 = Pyridin-4-yl | 5.797 | 46 |

| (E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone | R1 = NH2, R2 = Quinolin-6-yl | 5.58 | 47 |

| (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide | Indolinone | R1 = CH3, R2 = Quinolin-6-yl | 5.408 | 48 |

Key Differences :

- Core Scaffold: The target compound uses a dihydropyrimidinone core, whereas these analogs use an indolinone scaffold. The dihydropyrimidinone core may confer distinct electronic properties and hydrogen-bonding capabilities compared to the planar indolinone system .

- Fluorine (R1 = F) in analog 46 may enhance metabolic stability relative to amino (NH2) or methyl (CH3) groups .

- Activity: The numerical values (likely pIC50 or similar metrics) suggest analog 46 has the highest activity. The target compound’s activity cannot be directly compared due to insufficient data.

Pyrimidinone-Based Analog ()

The compound N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (CAS 1003964-77-9) shares the dihydropyrimidinone core but differs in substituents:

| Property | Target Compound | CAS 1003964-77-9 |

|---|---|---|

| Molecular Formula | Likely C14H12N5O2 (estimated) | C19H21N5O2 |

| Molecular Weight | ~282 g/mol (estimated) | 351.4 g/mol |

| Key Substituents | Pyridin-4-yl, pyrazol-1-yl | m-Tolyl, 4-ethyl, 3-methyl |

| Lipophilicity | Moderate (pyridine is polar) | High (m-tolyl enhances lipophilicity) |

Structural Insights :

- The ethyl and methyl groups in CAS 1003964-77-9 increase steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- The pyridin-4-yl group in the target compound could engage in π-π stacking or hydrogen bonding with biological targets, whereas the m-tolyl group in the analog relies on hydrophobic interactions .

Biological Activity

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-2-(pyridin-4-yl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 284.29 g/mol. The compound features a pyrazole ring fused with a pyrimidine structure, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N6O |

| Molecular Weight | 284.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1343458-61-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

Antiviral Activity: Research indicates that compounds with similar structures demonstrate significant antiviral properties against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism typically involves inhibition of viral replication through interference with viral polymerases or other essential enzymes .

Antiparasitic Effects: Preliminary studies suggest that derivatives of this compound may possess antiparasitic activity, potentially inhibiting the growth of parasites like Leishmania and Trypanosoma species .

Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for drug development:

- Antiviral Efficacy: A study demonstrated that pyrazole derivatives showed antiviral efficacy superior to standard treatments against HSV. The compounds were effective in reducing viral plaque formation significantly .

- Antiparasitic Activity: In vitro tests revealed that certain derivatives exhibited potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of established drugs like metronidazole .

- Mechanistic Insights: Molecular docking studies have provided insights into the binding affinities of these compounds with viral targets, suggesting that structural modifications can enhance their efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves stepwise construction of the pyrimidine and pyrazole cores, followed by acetamide coupling. Key steps include:

- Core assembly : Cyclocondensation of substituted pyrimidines with pyrazole derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Optimization : Employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading, reaction time). Central Composite Design (CCD) is recommended for identifying optimal conditions while minimizing experimental runs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) .

- Structural confirmation :

- 1H/13C NMR : Verify pyrimidine C=O (δ ~165–170 ppm), pyrazole protons (δ ~7.5–8.5 ppm), and acetamide NH (δ ~10–12 ppm) .

- HRMS : Confirm molecular ion peak (e.g., [M+H]+) with <2 ppm mass accuracy .

Advanced Research Questions

Q. What computational methods are recommended for predicting the compound’s reactivity or target interactions?

- Methodological Answer :

- Reactivity prediction : Use density functional theory (DFT) to model charge distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) to identify nucleophilic/electrophilic sites .

- Target interactions : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against structurally homologous enzymes (e.g., dihydrofolate reductase or kinase targets). Validate with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Systematic analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC50 values may arise from differences in serum protein binding .

- Structure-Activity Relationship (SAR) : Synthesize analogs with targeted substitutions (e.g., pyridine-to-pyrimidine swaps) to isolate functional group contributions. Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What experimental design principles apply to optimizing synthetic yield and scalability?

- Methodological Answer :

- Critical parameters : Temperature (Δ ±5°C impacts yield by ~15%), solvent polarity (DMF > DMSO for solubility), and stoichiometric ratios (1.2:1 excess of pyrazole derivative) .

- Scale-up strategies : Use flow chemistry for exothermic steps (e.g., cyclocondensation) to improve heat dissipation. Monitor reaction progress with in-line FTIR or PAT (Process Analytical Technology) .

Q. How do structural modifications influence the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Modification strategies :

- Bioavailability : Introduce polar groups (e.g., -OH, -COOH) to enhance aqueous solubility.

- Metabolic stability : Replace labile protons (e.g., pyrazole NH) with methyl groups to reduce CYP450-mediated oxidation .

- In silico tools : Predict PK parameters (e.g., half-life, Cmax) using QSPR models (ADMET Predictor, SwissADME) trained on analogs like pyrimidine-thiazole hybrids .

Data Contradiction Analysis Framework

Key Research Tools

| Technique | Application | Evidence Source |

|---|---|---|

| DoE (CCD) | Reaction optimization | |

| Molecular docking | Target interaction mapping | |

| HRMS/NMR | Structural validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.